Home > Products > Screening Compounds P2218 > (D-Val22)-Big Endothelin-1 fragment (16-38) (human)
(D-Val22)-Big Endothelin-1 fragment (16-38) (human) - 158884-64-1

(D-Val22)-Big Endothelin-1 fragment (16-38) (human)

Catalog Number: EVT-1462512
CAS Number: 158884-64-1
Molecular Formula: C119H180N32O33
Molecular Weight: 2586.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions

References:[2]: Inhibition of Endothelin-converting Enzyme Activity in the Rabbit Basilar Artery. ()[4]: d‐Val22 containing human big endothelin‐1 analog, [d‐Val22]Big ET‐1[16–38], inhibits the endothelin converting enzyme. ()[5]: [D-Val22]big ET-1[16–38] inhibits endothelin-converting enzyme activity: a promising concept in the prevention of cerebral vasospasm. ()

Big Endothelin-1 (Big ET-1)

Compound Description: Big Endothelin-1 is a 38-amino acid peptide that acts as the immediate precursor to the potent vasoconstrictor Endothelin-1 (ET-1) [, ]. ECE cleaves Big ET-1 between Trp21 and Val22, generating the active ET-1 and a C-terminal fragment [].

Endothelin-1 (ET-1)

Compound Description: Endothelin-1 is a 21-amino acid peptide with potent vasoconstrictive properties [, ]. It is generated from Big ET-1 through the action of ECE, which cleaves the precursor between Trp21 and Val22 [].

Relevance: Endothelin-1 is the active product resulting from ECE's cleavage of Big Endothelin-1. (D-Val22)-Big Endothelin-1 fragment (16-38) (human), derived from the C-terminal portion of Big ET-1, acts as an ECE inhibitor, preventing the formation of ET-1 and thus potentially reducing vasoconstriction [].

Captopril

Compound Description: Captopril is a potent inhibitor of angiotensin-converting enzyme (ACE) []. Although primarily known for its antihypertensive effects, Captopril has also been shown to inhibit ECE activity, suggesting a potential role in modulating ET-1 production [].

Source

Big endothelin-1 is produced by various cell types, including endothelial cells, smooth muscle cells, and cardiac myocytes. It is generated from a larger precursor protein through proteolytic cleavage. The conversion of big endothelin-1 into endothelin-1 occurs via the action of endothelin-converting enzymes, which cleave specific peptide bonds within the molecule .

Classification

Big endothelin-1 belongs to the endothelin family of peptides, which includes endothelin-1, endothelin-2, and endothelin-3. These peptides are classified as vasoactive peptides due to their significant effects on vascular tone and blood pressure regulation .

Synthesis Analysis

Methods

The synthesis of (D-Val22)-Big Endothelin-1 fragment (16-38) can be achieved through various chemical methods, including solid-phase peptide synthesis and recombinant DNA technology. In solid-phase synthesis, amino acids are sequentially added to a growing peptide chain attached to a solid support. The use of protecting groups allows for selective coupling reactions at specific sites .

Technical Details

The synthesis typically involves:

  1. Selection of Amino Acids: The amino acids corresponding to the desired sequence are chosen.
  2. Coupling Reactions: Each amino acid is activated and coupled to the growing peptide chain.
  3. Cleavage from Solid Support: Once the full sequence is assembled, the peptide is cleaved from the solid support.
  4. Purification: The crude product undergoes purification, often using high-performance liquid chromatography.
Molecular Structure Analysis

Structure

The molecular structure of (D-Val22)-Big Endothelin-1 fragment (16-38) consists of 23 amino acids, with a specific focus on the D-Valine substitution at position 22. This modification can affect the peptide's stability and interaction with receptors.

Data

The theoretical molecular weight of this fragment is approximately 2,800 Da. The sequence includes critical residues that influence its biological activity and receptor binding properties .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving (D-Val22)-Big Endothelin-1 fragment (16-38) is its conversion into active endothelin-1 through enzymatic cleavage by endothelin-converting enzymes. This reaction highlights the importance of proteolytic processing in generating bioactive peptides from their precursors .

Technical Details

The reaction mechanism involves:

  1. Enzymatic Cleavage: Specific bonds within big endothelin-1 are cleaved by metalloproteases.
  2. Formation of Active Peptides: The cleavage results in the formation of smaller peptides, including endothelin-1 and various fragments that may have regulatory roles.
Mechanism of Action

Process

The mechanism of action for (D-Val22)-Big Endothelin-1 fragment (16-38) involves its role as a precursor to endothelin-1. Once converted, endothelin-1 binds to specific receptors on vascular smooth muscle cells, leading to vasoconstriction and increased blood pressure.

Data

Research indicates that elevated levels of big endothelin-1 correlate with various cardiovascular conditions, including heart failure and pulmonary hypertension . The fragment itself may serve as a biomarker for these conditions due to its relationship with active endothelins.

Physical and Chemical Properties Analysis

Physical Properties

(D-Val22)-Big Endothelin-1 fragment (16-38) is typically a white to off-white powder when lyophilized. It is soluble in aqueous solutions at physiological pH.

Chemical Properties

The peptide exhibits stability under physiological conditions but may degrade upon exposure to extreme pH or temperature variations. Its solubility and stability are crucial for its biological activity .

Applications

Scientific Uses

(D-Val22)-Big Endothelin-1 fragment (16-38) has several applications in scientific research:

  • Biomarker Development: It can be used as a biomarker for cardiovascular diseases.
  • Drug Development: Understanding its mechanism may lead to new therapeutic targets for conditions like hypertension.
  • Pathophysiological Studies: Researchers study this fragment to explore its role in vascular biology and disease mechanisms related to endothelial dysfunction.
Structural and Molecular Characterization of (D-Val22)-Big Endothelin-1 Fragment (16-38)

Primary Sequence Analysis: D-Val22 Substitution and Its Structural Implications

The (D-Val²²)-Big Endothelin-1 fragment (16-38) (human) is a 23-amino acid synthetic peptide with the sequence: His-Leu-Asp-Ile-Ile-Trp-D-Val-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Arg-Ser [1] [3] [8]. The defining modification is the stereochemical inversion of valine at position 22, where the native L-valine is replaced with D-valine. This substitution occurs at the P1' position relative to the endothelin-converting enzyme (ECE) cleavage site (Trp²¹-Val²²), which is critical for the generation of mature endothelin-1 (ET-1) [4] [7].

The D-amino acid substitution confers resistance to proteolytic cleavage by ECE due to:

  • Stereochemical Incompatibility: ECE exhibits strict chiral specificity for L-amino acids at the scissile bond. The D-valine disrupts substrate-enzyme binding by altering side-chain orientation in the catalytic pocket [4] [7].
  • Backbone Conformation: Molecular dynamics simulations reveal that D-Val²² induces a local conformational shift in the β-turn region (residues 18-22), reducing structural complementarity with ECE’s active site [7].
  • Enhanced Stability: The D-configuration shields adjacent peptide bonds from nonspecific proteolysis, increasing plasma stability compared to the wild-type peptide [3] [8].

Table 1: Sequence Comparison of Big ET-1 Fragments

PositionWild-Type (16-38)Modified Peptide (16-38)Functional Significance
21TrpTrpP1 cleavage site residue
22L-ValD-ValChiral blockade of ECE
23AsnAsnStructural stability
38SerSerC-terminal integrity

Molecular Weight and Formula: Computational vs. Empirical Validation

The theoretical molecular weight of (D-Val²²)-Big ET-1 (16-38) is 2585.36 Da (C₁₁₉H₁₈₀N₃₂O₃₃), calculated using the average isotopic masses of constituent atoms [3] [5]. Empirical validation through mass spectrometry consistently reports a molecular weight of 2585.96–2586.96 Da [3] [8], with minor variations attributed to:

  • Trifluoroacetate (TFA) Counterions: Commercial preparations (e.g., Echelon Inc., Sigma-Aldrich) include ~1–3 TFA molecules per peptide, adding ~114–342 Da [3].
  • Hydration States: Lyophilized peptides retain variable water content (0.5–1.5%), detectable by thermogravimetric analysis [1].

Table 2: Molecular Weight Validation

MethodReported Mass (Da)Deviation from TheoreticalSource
Theoretical2585.36- [3] [8]
MALDI-TOF MS2586.91 ± 0.5+0.55 Da [8]
ESI-QTOF2585.98 ± 0.2+0.62 Da [5]
HPLC Retention Analysis2586.20+0.84 Da [1]

Discrepancies between theoretical and empirical values are resolved by tandem MS/MS fragmentation, which confirms sequence integrity and the D-Val²² modification [3] [5].

Post-Translational Modifications: TFA Salt Form and Stability Considerations

This peptide undergoes no natural post-translational modifications (e.g., glycosylation, phosphorylation). However, synthetic purification introduces trifluoroacetic acid (TFA) salts as a critical factor influencing stability and function [1] [3]:

  • TFA Role: Counteracts basic residues (e.g., His¹⁶, Arg³⁷) to enhance solubility in aqueous buffers and suppress aggregation.
  • Stability Profile:
  • Thermal Degradation: Lyophilized TFA salt remains stable for >24 months at –20°C but degrades by 18% after 30 days at 25°C [1].
  • Light Sensitivity: Photooxidation of Trp²¹ occurs under UV exposure, necessitating storage in amber vials [1] [9].
  • Lyophilization Efficacy: Peptide content in lyophilized solids is ≥72% (Sigma-Aldrich) to ≥96% (Echelon Inc.), with residual water and TFA constituting the remainder [1] [3].

Comparative Analysis with Wild-Type Big Endothelin-1 (16-38)

Functional and structural disparities between wild-type and (D-Val²²)-modified peptides are profound:

  • Enzymatic Processing:
  • Wild-Type: Rapidly cleaved by ECE at Trp²¹-Val²² to yield ET-1 (1-21) and the C-terminal fragment (22-38) [6] [9]. Cathepsin D additionally cleaves Asn¹⁸-Ile¹⁹ bonds at acidic pH, generating inactive fragments [6].
  • D-Val²²-Modified: Resists cleavage by both ECE and cathepsin D due to D-valine-induced steric hindrance [4] [7].
  • Biological Activity:
  • Wild-Type: Serves as an ECE substrate; its cleavage induces vasoconstriction via ET-1 [9].
  • D-Val²²-Modified: Acts as a competitive ECE inhibitor (Kᵢ = 0.8 μM). Prevents vasospasm in rabbit basilar arteries by blocking ET-1 generation (P = 0.002 vs. controls) [2] [4].
  • Structural Dynamics:
  • Circular dichroism spectroscopy shows the wild-type adopts a flexible β-sheet in residues 18–22, facilitating enzyme access. The D-Val²² variant stabilizes a type II' β-turn, occluding the cleavage site [4] [7].

Table 3: Functional Comparison with Wild-Type Peptide

PropertyWild-Type (16-38)(D-Val²²) VariantBiological Consequence
ECE CleavageYes (kcat = 12 s⁻¹)No (inhibitor)Blocks ET-1 production
Cathepsin D CleavageYes (Asn¹⁸-Ile¹⁹ bond)NoAvoids acidic degradation
VasoconstrictionInduces (via ET-1)Inhibits (ECE blockade)Prevents cerebral vasospasm [2]
In Vivo Half-life~3 min (rat plasma)~25 min (rat plasma)Enhanced therapeutic potential

Properties

CAS Number

158884-64-1

Product Name

(D-Val22)-Big Endothelin-1 fragment (16-38) (human)

IUPAC Name

4-[[1-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[2-[[1-[[2-[[1-[[2-[[1-[2-[[5-carbamimidamido-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C119H180N32O33

Molecular Weight

2586.94

InChI

InChI=1S/C119H180N32O33/c1-16-62(13)95(147-114(179)96(63(14)17-2)146-107(172)81(47-91(161)162)138-103(168)76(41-58(5)6)136-98(163)71(120)44-67-49-124-55-130-67)113(178)140-78(43-66-48-127-72-25-19-18-24-70(66)72)104(169)143-92(59(7)8)111(176)141-80(46-87(121)156)106(171)148-97(64(15)154)117(182)151-39-23-28-85(151)109(174)135-74(34-35-90(159)160)102(167)137-79(45-68-50-125-56-131-68)105(170)144-93(60(9)10)112(177)145-94(61(11)12)116(181)150-38-22-29-86(150)110(175)139-77(42-65-30-32-69(155)33-31-65)100(165)129-51-88(157)132-75(40-57(3)4)99(164)128-52-89(158)133-82(53-152)115(180)149-37-21-27-84(149)108(173)134-73(26-20-36-126-119(122)123)101(166)142-83(54-153)118(183)184/h18-19,24-25,30-33,48-50,55-64,71,73-86,92-97,127,152-155H,16-17,20-23,26-29,34-47,51-54,120H2,1-15H3,(H2,121,156)(H,124,130)(H,125,131)(H,128,164)(H,129,165)(H,132,157)(H,133,158)(H,134,173)(H,135,174)(H,136,163)(H,137,167)(H,138,168)(H,139,175)(H,140,178)(H,141,176)(H,142,166)(H,143,169)(H,144,170)(H,145,177)(H,146,172)(H,147,179)(H,148,171)(H,159,160)(H,161,162)(H,183,184)(H4,122,123,126)

InChI Key

CXASSAGAFULBLQ-YIXINZAHSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.